7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine familyKinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to interfere with specific signaling pathways involved in cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclobutylamine and phenylamine under catalytic conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer by inhibiting specific kinases involved in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another pyrrolopyrimidine derivative with kinase inhibitory activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its inhibitory effects on NF-κB inducing kinase (NIK).
Uniqueness
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific cyclobutyl and phenyl substitutions, which may confer distinct binding properties and selectivity towards certain kinases. This uniqueness can potentially translate to improved efficacy and reduced side effects in therapeutic applications .
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
7-cyclobutyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4/c17-15-14-13(11-5-2-1-3-6-11)9-20(12-7-4-8-12)16(14)19-10-18-15/h1-3,5-6,9-10,12H,4,7-8H2,(H2,17,18,19) |
InChI Key |
OVPLBDSXFCRGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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